molecular formula C10H11BrO3 B14884337 1-(4-Bromo-2-(methoxymethoxy)phenyl)ethanone

1-(4-Bromo-2-(methoxymethoxy)phenyl)ethanone

Cat. No.: B14884337
M. Wt: 259.10 g/mol
InChI Key: RIXGTTGHELQXBX-UHFFFAOYSA-N
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Description

The compound “MFCD27933168” is known as 1-(4-Bromo-2-(methoxymethoxy)phenyl)ethanone. This compound is a brominated aromatic ketone with a methoxymethoxy substituent on the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-(methoxymethoxy)phenyl)ethanone typically involves the bromination of a suitable aromatic precursor followed by the introduction of the methoxymethoxy group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, followed by the reaction with methoxymethyl chloride under basic conditions to introduce the methoxymethoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-(methoxymethoxy)phenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted derivatives with various functional groups replacing the bromine atom.
  • Oxidized products such as carboxylic acids.
  • Reduced products such as alcohols.

Scientific Research Applications

1-(4-Bromo-2-(methoxymethoxy)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(methoxymethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the methoxymethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-hydroxyphenyl)ethanone
  • 1-(4-Bromo-2-methoxyphenyl)ethanone
  • 1-(4-Bromo-2-ethoxyphenyl)ethanone

Comparison: 1-(4-Bromo-2-(methoxymethoxy)phenyl)ethanone is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties compared to similar compounds. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

1-[4-bromo-2-(methoxymethoxy)phenyl]ethanone

InChI

InChI=1S/C10H11BrO3/c1-7(12)9-4-3-8(11)5-10(9)14-6-13-2/h3-5H,6H2,1-2H3

InChI Key

RIXGTTGHELQXBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OCOC

Origin of Product

United States

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